Methyl hydrazine-1-carbohydrazonothioate hydroiodide

Description

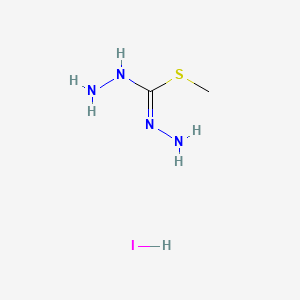

Methyl hydrazine-1-carbohydrazonothioate hydroiodide (CAS: 37839-01-3) is a hydroiodide salt derived from a hydrazinecarbothioate scaffold. Its molecular formula is C₂H₈IN₃S (molecular weight: 233.07 g/mol), featuring a methyl group attached to a carbohydrazonothioate backbone and an iodide counterion . The compound is synthesized via the reaction of hydrazine hydrate with carbon disulfide and methyl iodide under controlled conditions, followed by isolation of the hydroiodide salt . This compound is utilized in chemical synthesis and pharmaceutical research, particularly as a precursor for heterocyclic compounds like thiadiazoles and thiazoles .

Properties

Molecular Formula |

C2H9IN4S |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

methyl N,N'-diaminocarbamimidothioate;hydroiodide |

InChI |

InChI=1S/C2H8N4S.HI/c1-7-2(5-3)6-4;/h3-4H2,1H3,(H,5,6);1H |

InChI Key |

XLRAKUURQVHNPJ-UHFFFAOYSA-N |

Isomeric SMILES |

CS/C(=N\N)/NN.I |

Canonical SMILES |

CSC(=NN)NN.I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl hydrazine-1-carbohydrazonothioate hydroiodide typically involves the reaction of methyl hydrazine with carbon disulfide, followed by the addition of hydrazine hydrate. The resulting product is then treated with hydroiodic acid to form the hydroiodide salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes using larger reactors, maintaining stringent control over reaction conditions, and ensuring the purity of reagents. The final product would be purified through crystallization or other suitable methods to achieve the desired quality for research applications.

Chemical Reactions Analysis

Types of Reactions: Methyl hydrazine-1-carbohydrazonothioate hydroiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield simpler hydrazine derivatives.

Substitution: The hydrazine and thioate groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrazine compounds.

Scientific Research Applications

Methyl hydrazine-1-carbohydrazonothioate hydroiodide has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds.

Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

Industry: It finds use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl hydrazine-1-carbohydrazonothioate hydroiodide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The carbohydrazonothioate moiety may also interact with other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Methyl Hydrazinecarbodithioate (Compound I)

- Structure: Lacks the hydroiodide counterion and carbohydrazonothioate moiety. Molecular formula: C₂H₆N₂S₂ .

- Synthesis : Prepared from hydrazine hydrate, carbon disulfide, and methyl iodide .

- Key Difference : Acts as a precursor for condensation reactions with aldehydes/ketones to form derivatives like IIa–IIl (Table 1) .

S-Methyl Isothiosemicarbazide Hydroiodide (CAS: 35600-34-1)

- Structure : Shares the hydroiodide counterion but differs in the thiourea linkage. Molecular formula: C₂H₈IN₃S (identical to the target compound, suggesting possible isomerism) .

- Application : Used in organic synthesis as a thiourea derivative, highlighting the impact of structural isomerism on reactivity .

Thiadiazole Derivative 9b (IC₅₀ = 2.94 µM)

- Structure : Derived from methyl hydrazinecarbodithioate via condensation. Contains a 1,3,4-thiadiazole ring and aryl substituents .

- Activity: Exhibits potent antitumor activity against hepatocellular carcinoma (HepG2) due to enhanced π-π stacking and halogen bonding .

Hydrazinecarbothioamide–Copper(II) Complex

- Structure : Features a copper(II) center coordinated to a hydrazinecarbothioamide ligand. Molecular formula: C₉H₁₆ClCuN₄S .

- Activity : Demonstrates antifungal properties, emphasizing the role of metal coordination in biological efficacy .

Physicochemical Properties

Key Research Findings

Synthetic Versatility: this compound serves as a versatile intermediate for synthesizing thiadiazoles and thiazoles with antitumor activity . Its hydroiodide counterion enhances stability compared to non-salt analogs like methyl hydrazinecarbodithioate .

Structure-Activity Relationships (SAR) :

- Aryl substituents (e.g., in thiadiazole 9b) improve anticancer activity via hydrophobic interactions .

- Metal coordination (e.g., Cu(II) complexes) amplifies antifungal effects by enhancing membrane penetration .

Counterion Effects : Hydroiodide salts exhibit distinct halogen-bonding interactions, influencing crystallinity and solubility . However, poor sample quality of hydroiodide salts can complicate practical applications .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of methyl hydrazine-1-carbohydrazonothioate hydroiodide?

- Answer : The compound’s molecular formula (C₂H₉IN₄S) and structure can be validated using a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR and -NMR to confirm hydrogen and carbon environments, focusing on the methyl group (δ ~3.3 ppm) and thiocarbonyl signals (δ ~160-180 ppm in ).

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (m/z 248.0891 for [M+H]) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify characteristic N–H (3300–3200 cm), C=S (1050–1250 cm), and C–I (500–600 cm) stretches .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Xi hazard classification) .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols or vapors.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong acids or oxidizers to prevent hazardous reactions .

- Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., N₂) to minimize degradation .

Q. How can the purity of synthesized this compound be assessed?

- Answer :

- HPLC/UPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times against a certified reference standard.

- Elemental Analysis : Confirm %C, %H, %N, and %S to match theoretical values (C: 9.68%, H: 3.65%, N: 22.58%, S: 12.92%) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to detect impurities (e.g., unreacted hydrazine or iodine byproducts) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?

- Answer : The thiocarbonyl and hydrazine groups enable nucleophilic substitution and cyclocondensation reactions. For example:

- Thiadiazole Formation : React with aldehydes/ketones under acidic conditions to form 1,3,4-thiadiazoles via dehydrative cyclization.

- Metal Coordination : The sulfur and nitrogen atoms can act as bidentate ligands, forming complexes with transition metals (e.g., Ni²⁺ or Cu²⁺), as seen in related hydrazinecarboximidothioates .

- Iodide Ion Reactivity : The hydroiodide counterion may participate in halogen-bonding interactions, influencing crystal packing in solid-state synthesis .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Answer :

- pH Sensitivity : Stability studies in buffered solutions (pH 2–12) show decomposition above pH 7, likely due to hydrolysis of the thiocarbonyl group.

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals an exothermic decomposition peak at ~150°C. Avoid heating above 80°C in synthetic protocols .

- Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under UV light (λ = 365 nm), necessitating light-protected storage .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 70–95%)?

- Answer : Yield discrepancies often arise from:

- Reagent Stoichiometry : Optimize molar ratios of methyl hydrazine and thiocarbonyl precursors (e.g., 1:1.2 for excess thiocarbonyl chloride).

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions. Switch to THF or dichloromethane for better control .

- Workup Protocols : Use aqueous Na₂S₂O₃ to quench unreacted iodine, followed by recrystallization from ethanol/water (1:3) to enhance purity .

Methodological Challenges & Recommendations

Q. What are the limitations of X-ray crystallography for characterizing this compound?

- Answer :

- Crystal Growth Difficulty : The compound’s hygroscopic nature complicates crystal formation. Use slow evaporation in anhydrous acetone at 4°C .

- Iodine Anisotropy : High electron density of iodine can cause refinement errors. Collect high-resolution data (≤0.8 Å) and apply anisotropic displacement parameters .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

- Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. methanol) .

Contradictions in Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.